3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea
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Overview
Description
3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, an azetidine ring, and a urea moiety, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate fluorinated and methoxy-substituted aromatic compounds under conditions that promote pyrimidine ring formation.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Urea Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions, to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reagents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different structural framework but similar applications in material science.
Knoevenagel Condensation Products: Compounds synthesized through Knoevenagel condensation, which may share some structural similarities.
Uniqueness
3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3/c1-26(21(28)25-15-7-9-30-10-8-15)16-11-27(12-16)20-18(22)19(23-13-24-20)14-3-5-17(29-2)6-4-14/h3-6,13,15-16H,7-12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIKSFCTSARGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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